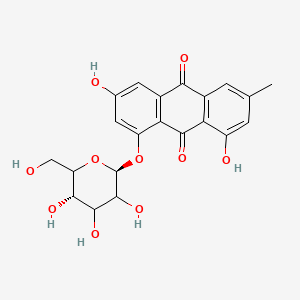

Emodin-8-beta-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Emodin 8-beta-D-glucoside is a naturally occurring anthraquinone derivative found in various plants, particularly in traditional Chinese medicinal herbs such as Polygonum cuspidatum. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Emodin 8-beta-D-glucoside can be synthesized through microbial transformation. For instance, Rhizopus microsporus can transform emodin-8-beta-D-glucoside into emodin through fermentation . The process involves submerged state fermentation, where the fermentation products are separated and purified using H1020 resin and silica gel column chromatography .

Industrial Production Methods

Industrial production of this compound involves extraction from plant sources such as Polygonum cuspidatum. The extraction process typically includes solvent extraction, followed by purification using column chromatography techniques . The method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Emodin 8-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, it can be hydrolyzed by glucosidases to yield emodin .

Common Reagents and Conditions

Common reagents used in the reactions involving emodin-8-beta-D-glucoside include glucosidases for hydrolysis and various solvents for extraction and purification . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency.

Major Products Formed

The major product formed from the hydrolysis of this compound is emodin . This transformation is significant as emodin exhibits stronger bioactivities compared to its glucoside derivative .

Scientific Research Applications

Emodin 8-beta-D-glucoside has a wide range of scientific research applications:

Mechanism of Action

Emodin 8-beta-D-glucoside exerts its effects through various molecular mechanisms. It provides neuroprotection by inhibiting glutamate-induced neuronal damage and exerting antioxidative effects . Additionally, it interacts with molecular targets such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which play crucial roles in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to emodin-8-beta-D-glucoside include other anthraquinone derivatives such as emodin, aloe-emodin, and physcion .

Uniqueness

Emodin 8-beta-D-glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, emodin . This structural difference contributes to its distinct biological activities and therapeutic potential.

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13?,17-,19?,20?,21-/m1/s1 |

InChI Key |

HSWIRQIYASIOBE-SICZIEBOSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4C(C([C@@H](C(O4)CO)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)

![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)